

Introduction: Unveiling a Privileged Scaffold in Modern Chemistry

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Compound of Interest

Compound Name: 2-Chloro-5-phenylnicotinonitrile

CAS No.: 10177-10-3

Cat. No.: B158663

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In the landscape of medicinal chemistry and materials science, the strategic combination of specific chemical motifs can yield molecules with significant potential. **2-Chloro-5-phenylnicotinonitrile** represents a compelling convergence of three such pharmacologically relevant fragments: a pyridine core, a chloro substituent, and a phenyl group, further activated by a nitrile function. This guide provides a comprehensive technical overview of this molecule, synthesizing available data with predictive analysis and field-proven insights. It is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the chemical and biological potential of this and related heterocyclic compounds.

While extensive experimental data for this specific molecule is not broadly published, this document will construct a robust profile by examining its core properties, proposing a validated synthetic pathway, and exploring its potential applications based on the well-documented activities of its constituent chemical functionalities.

Core Molecular Identification and Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. The key identifiers and physicochemical characteristics of **2-Chloro-5-**

phenylnicotinonitrile are summarized below.

Chemical Identity

Identifier	Value	Source
IUPAC Name	2-chloro-5-phenylpyridine-3-carbonitrile	
CAS Number	10177-10-3	
Molecular Formula	C ₁₂ H ₇ ClN ₂	
Average Molecular Weight	214.65 g/mol	Calculated
Monoisotopic Mass	214.02977 Da	
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C#N</chem>	
InChI Key	DBOYDCQWVLJOJG-UHFFFAOYSA-N	

Physicochemical & Spectroscopic Data

Direct experimental data is limited. The following table includes reported values and predictions based on structural analogy and computational modeling. These predictions serve as a reliable starting point for experimental design.

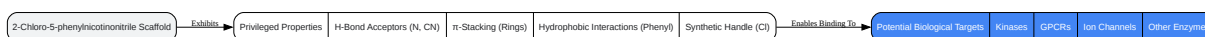
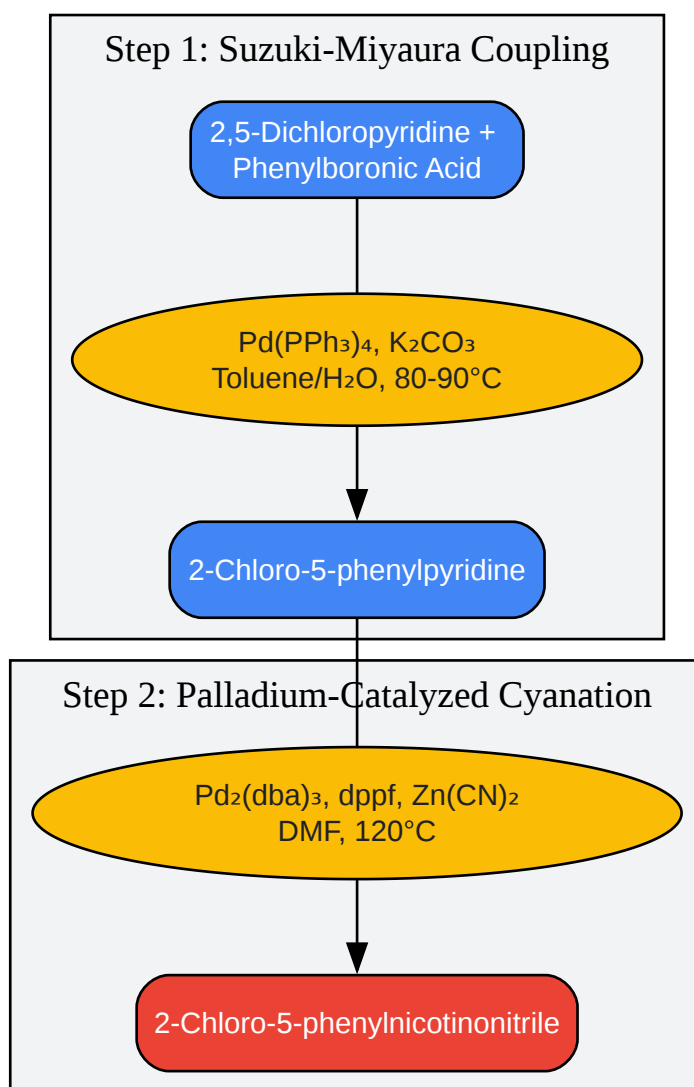
Property	Value / Predicted Characteristics	Rationale / Source
Appearance	White to off-white solid.	General observation for similar aromatic nitriles.
Melting Point	143-147 °C	
Boiling Point	No data available. Predicted to be >300 °C.	High molecular weight and aromatic nature suggest a high boiling point.
Solubility	Predicted to have low solubility in water and good solubility in organic solvents (e.g., DMSO, DMF, Chloroform).	Based on the largely nonpolar aromatic structure.
¹ H NMR	Expect complex multiplets in the aromatic region (~7.4-8.5 ppm) corresponding to the protons on the phenyl and pyridine rings.	Standard chemical shifts for substituted phenylpyridine systems.
¹³ C NMR	Expect signals for 12 distinct carbons, including aromatic carbons, the nitrile carbon (~115-120 ppm), and carbons attached to heteroatoms (Cl, N).	Based on the molecular structure.
IR Spectroscopy	Characteristic sharp peak for C≡N stretch around 2220-2240 cm ⁻¹ . Aromatic C-H and C=C/C=N stretches in the 3100-3000 cm ⁻¹ and 1600-1400 cm ⁻¹ regions, respectively.	Standard infrared frequencies for functional groups.
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z ≈ 214 and 216 in a ~3:1 ratio.	Reflects the isotopic abundance of ³⁵ Cl and ³⁷ Cl.

Proposed Synthesis Protocol: A Strategy of Sequential C-C and C-C≡N Bond Formation

The synthesis of **2-Chloro-5-phenylnicotinonitrile** is not widely detailed in standard literature. However, a logical and robust synthetic route can be designed by leveraging well-established, high-yield reactions common in heterocyclic chemistry. The proposed strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core phenylpyridine skeleton, followed by a palladium-catalyzed cyanation to install the nitrile group.

Causality of Experimental Choices:

- **Suzuki-Miyaura Coupling:** This reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acid reagents. It is a field-standard for creating biaryl linkages.
- **Palladium-Catalyzed Cyanation:** This method is selected over harsher traditional methods (e.g., Sandmeyer reaction from an amine precursor, which would require more steps) for its directness and generally higher yields when converting aryl halides to nitriles.



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